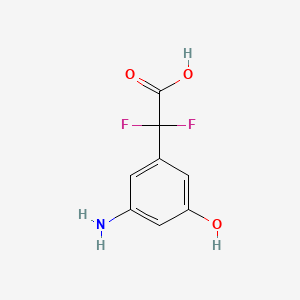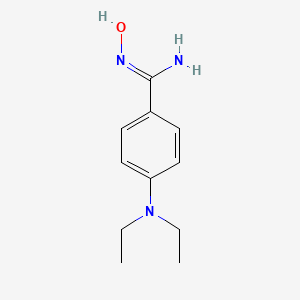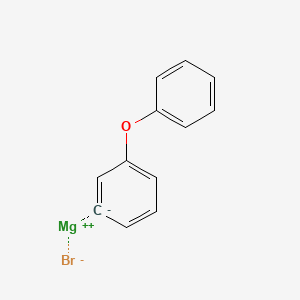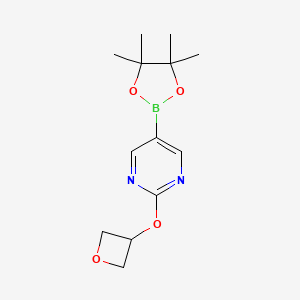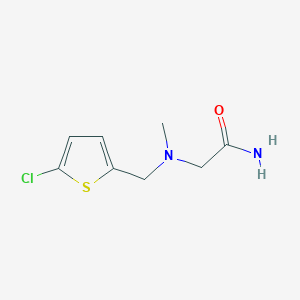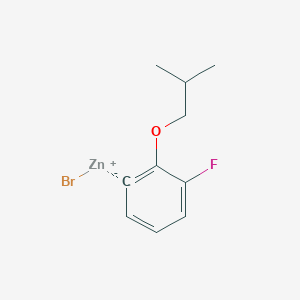
(3-Fluoro-2-i-butyloxyphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and iso-butyloxy groups on the phenyl ring imparts unique reactivity and selectivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3-fluoro-2-iso-butyloxyphenyl)magnesium bromide with zinc chloride in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:
(3−fluoro−2−iso−butyloxyphenyl)MgBr+ZnCl2→(3−fluoro−2−iso−butyloxyphenyl)ZnBr+MgCl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Cross-coupling reactions: Such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution reactions: Where the zinc bromide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium catalysts: Commonly used in cross-coupling reactions.
Organic halides: Such as aryl or alkyl halides, which act as electrophilic partners in the reactions.
Inert atmosphere: To prevent oxidation and degradation of the organozinc compound.
Major Products: The major products formed from these reactions are typically biaryl or alkyl-aryl compounds, depending on the nature of the electrophilic partner used in the reaction.
科学的研究の応用
(3-fluoro-2-iso-butyloxyphenyl)zinc bromide has several applications in scientific research, including:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Material science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical biology: Applied in the modification of biomolecules for studying biological processes.
作用機序
The mechanism of action of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide in cross-coupling reactions involves the following steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.
Transmetalation: The organozinc compound transfers its organic group to the palladium complex.
Reductive elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the organic halide, which facilitate the formation of the carbon-carbon bond.
類似化合物との比較
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (2,4-diiso-butyloxyphenyl)zinc bromide
Comparison:
- Reactivity: (3-fluoro-2-iso-butyloxyphenyl)zinc bromide exhibits unique reactivity due to the presence of the fluoro and iso-butyloxy groups, which can influence the electronic properties of the phenyl ring.
- Selectivity: The compound offers high selectivity in cross-coupling reactions, making it valuable for synthesizing specific organic molecules.
- Applications: While similar compounds may be used in similar types of reactions, (3-fluoro-2-iso-butyloxyphenyl)zinc bromide is particularly noted for its use in the synthesis of complex organic molecules and pharmaceuticals.
This detailed article provides a comprehensive overview of (3-fluoro-2-iso-butyloxyphenyl)zinc bromide, 050 M in THF, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12BrFOZn |
|---|---|
分子量 |
312.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-(2-methylpropoxy)benzene-3-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-8(2)7-12-10-6-4-3-5-9(10)11;;/h3-5,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
KGUXZRZEEVZVGC-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=[C-]C=CC=C1F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


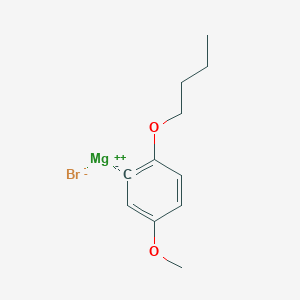
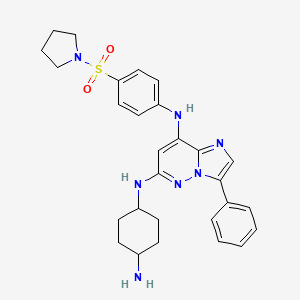


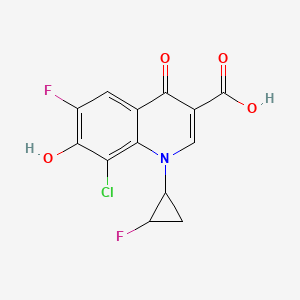

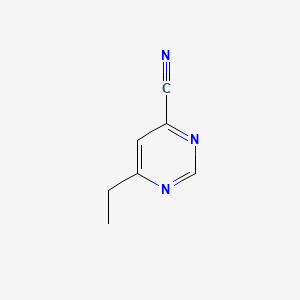

![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
